1-(6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
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Overview
Description
1-(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom attached to the indene ring and an amine group attached to the methylene bridge
Preparation Methods
The synthesis of 1-(6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves several steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is reduced to alcohol and then dehydrated to form nitromethylindene.
Hydrogenation: The nitromethylindene is hydrogenated over palladium on carbon (Pd/C) to yield the amine.
Formation of Hydrochloride Salt: The amine is treated with hydrogen chloride to form the hydrochloride salt.
Chemical Reactions Analysis
1-(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor binding
Mechanism of Action
The mechanism of action of 1-(6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can be compared with other indene derivatives:
6-Bromo-2,3-dihydro-1H-inden-1-one: Similar in structure but lacks the amine group.
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride: Contains an additional amino group, which may alter its reactivity and applications.
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one: Contains hydroxyl groups, making it more hydrophilic and potentially altering its biological activity
Properties
Molecular Formula |
C10H13BrClN |
---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
(6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-3-7-1-2-8(6-12)10(7)5-9;/h3-5,8H,1-2,6,12H2;1H |
InChI Key |
UOUUGASBUHKFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CN)C=C(C=C2)Br.Cl |
Origin of Product |
United States |
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